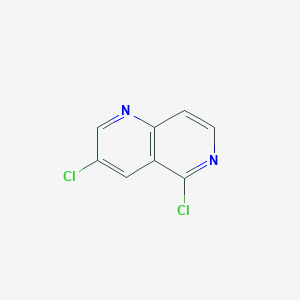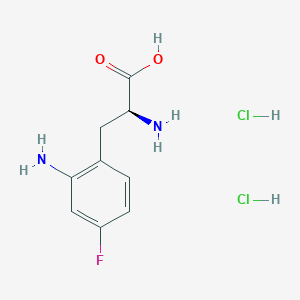![molecular formula C13H17NO4 B13039373 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . This compound features a phenyl ring substituted with an amino group and a methoxycarbonyl group, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a commercially available phenylpropanoic acid derivative.
Substitution Reaction: The phenyl ring undergoes a substitution reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under controlled conditions.
Esterification: The carboxylic acid group is esterified to form the methoxycarbonyl group. This step often involves the use of methanol and a strong acid catalyst like sulfuric acid.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the methoxycarbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), primary or secondary amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxycarbonyl group may enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
3-(4-Aminophenyl)propanoic acid: Does not have the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-[4-[(1R)-1-amino-3-methoxy-3-oxopropyl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-18-13(17)8-11(14)10-5-2-9(3-6-10)4-7-12(15)16/h2-3,5-6,11H,4,7-8,14H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI 键 |
MAXDNFWBBCHRFG-LLVKDONJSA-N |
手性 SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)CCC(=O)O)N |
规范 SMILES |
COC(=O)CC(C1=CC=C(C=C1)CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)


![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)


![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)


